

Key Findings from Molecular Docking Studies

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Compound Focus: Sophoranone

CAS No.: 23057-55-8

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Sophoranone has been computationally identified as a promising candidate for inhibiting specific protein targets relevant to cancer. The table below summarizes the quantitative data from these studies.

Study Focus	Identified Role of Sophoranone	Key Protein Targets	Reported Binding Affinity / Docking Score	Analysis Method
Breast Cancer Targeted Therapy [1]	One of the top two docking hits (lead compound) from 129 herbal compounds.	EGFR (1XKK), Aromatase (3S7S), PI3K Alpha (7PG6) [1]	Identified as a "top docking hit"; specific scores not detailed in the abstract [1].	Molecular Docking, MD Simulation (100 ns), ADME-Tox, DFT [1]
MTHFD2 Inhibition for Cancer [2]	Active component isolated from <i>Sophora subprostrata</i> ; basis for derivative design.	Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) [2]	Served as a reference for designing more potent derivatives; specific score for Sophoranone not provided [2].	Computer-Aided Drug Design (CADD), Structure-Activity Relationship (SAR)

Detailed Experimental Protocols

Based on the search results, here are the detailed methodologies used in the studies that involved **Sophoranone**.

1. Compound and Target Preparation [1]

- **Ligand Database:** 129 herbal compounds associated with breast cancer were retrieved from the **Traditional Chinese Medicine Systems Pharmacology (TCMSP) database**.
- **Ligand Preparation:** 3D structures of the compounds were obtained from **NCBI PubChem**. Structures were optimized using the **MM2 force field** with ChemOffice software.
- **Protein Target Selection:** Three breast cancer-associated targets were selected based on established roles in pathophysiology and availability of crystal structures: **Epidermal Growth Factor Receptor Kinase (PDB ID: 1XKK)**, **Aromatase (PDB ID: 3S7S)**, and **PI3K Alpha (PDB ID: 7PG6)**.

2. Molecular Docking Protocol [1]

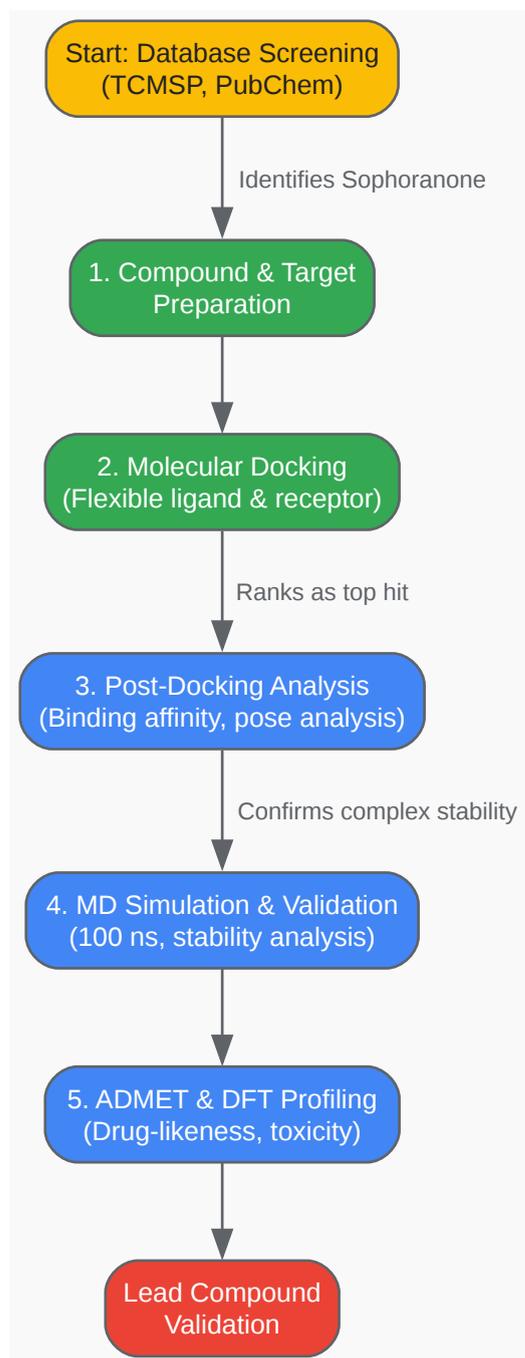
- **Software:** Docking simulations were performed using **MVD 7.0 (Molexus IVS, Denmark)**.
- **Docking Methodology:** A **grid-based docking** approach was used. The binding pockets and active sites of the target proteins were identified first.
- **Parameters:** Both ligands and protein receptors were treated as **flexible**. Key parameters included:
 - **RMSD threshold:** 2.00 Å
 - **Evolution algorithm:** Simplex method
 - **Iterations:** 1,000

3. Post-Docking Validation and Analysis [1]

- **Molecular Dynamics (MD) Simulation:**
 - **Software:** **Desmond (Schrödinger Inc.)**
 - **Force Field:** **OPLS_2005**
 - **System Setup:** The system was solvated with **TIP3P water molecules** in an orthorhombic box, neutralized with counterions, and supplemented with **0.15 M NaCl**.
 - **Simulation Run:** **100 ns** simulation in the **NPT ensemble** at 300 K and 1 atm pressure using the Martyna-Tuckerman-Klein Barostat.
 - **Analysis:** Stability was evaluated by analyzing **Root Mean Square Deviation (RMSD)**, **Root Mean Square Fluctuation (RMSF)**, protein-ligand contacts, and dynamic cross-correlation.
- **ADME-Toxicity Profiling:**
 - **Tools:** **SWISS-ADME** and **ADMET-AI**.
 - **Analysis:** Predictions were based on a graph neural network architecture (Chemprop-RDKit). Key parameters assessed included lipophilicity (LIPO), molecular weight (SIZE), polarity (POLAR), insolubility (INSOLU), insaturation (INSATU), and flexibility (FLEX).

Research Context and Workflow

To help visualize the typical research workflow in these studies, the following diagram maps out the key stages from initial screening to lead compound validation:



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Interpretation and Future Directions

The studies position **Sophoranone** as a high-priority candidate for further development.

- **Promising Multi-Target Profile:** Its identification as a top hit against three distinct breast cancer targets (EGFR, Aromatase, PI3K α) suggests a potential for multi-targeted therapy, which could be advantageous for complex diseases like cancer [1].
- **Requirement for Experimental Validation:** Both studies explicitly recommend **further experimental validation** to confirm the computational predictions. The logical next steps include *in vitro* enzymatic inhibition assays and *in vivo* studies to verify efficacy and safety [1] [2].
- **Foundation for SAR and Derivative Design:** **Sophoranone's** confirmed activity makes it an excellent **lead compound** for structural optimization. Researchers can use the docking poses and SAR principles to design and synthesize novel derivatives with improved potency and pharmacokinetic properties [2].

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References

1. Exploring Herbal Compounds as Targeted Therapies for ... [pmc.ncbi.nlm.nih.gov]
2. Hit to lead optimization of isopentenyl chalcones as novel ... [sciencedirect.com]

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